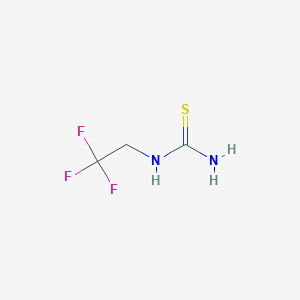![molecular formula C14H15FN4O2 B2667562 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide CAS No. 1409936-43-1](/img/structure/B2667562.png)
2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Additionally, large-scale production may require the development of efficient purification techniques to isolate the desired product from reaction by-products .
化学反应分析
Types of Reactions
2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
科学研究应用
2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent.
Materials Science: The compound’s fluorinated pyridine moiety imparts unique physical and chemical properties, making it useful in the development of advanced materials.
Biological Studies: Researchers study this compound to understand its interactions with biological systems, including its potential as an imaging agent or therapeutic molecule.
作用机制
The mechanism of action of 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with proteins and enzymes. This can lead to modulation of biological pathways, resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
2,6-difluoropyridine: Another fluorinated pyridine with two fluorine atoms, offering different reactivity and properties compared to the target compound.
Uniqueness
This compound is unique due to its combination of a fluorinated pyridine ring and a pyrazole moiety. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-7-10(1-4-16-12)14(20)17-13-8-11(18-19-13)9-2-5-21-6-3-9/h1,4,7-9H,2-3,5-6H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUSNVBYATYBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NN2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
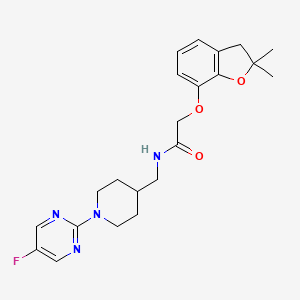

![2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2667484.png)
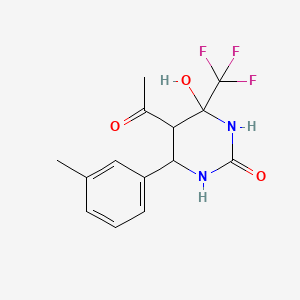

![N-(4-FLUOROPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE](/img/structure/B2667490.png)
![3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2667491.png)
![4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate](/img/structure/B2667492.png)
![5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2667493.png)
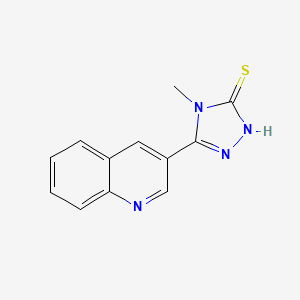
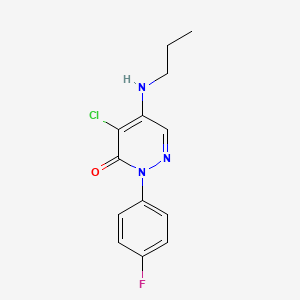
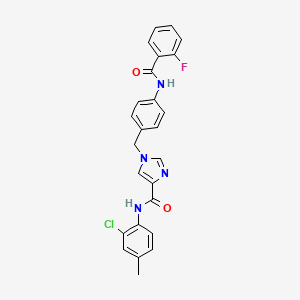
![1-(Chloromethyl)-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2667501.png)
